molecular formula C8H16Cl2N4 B1402637 2-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride CAS No. 1361118-67-3

2-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride

Cat. No. B1402637
M. Wt: 239.14 g/mol
InChI Key: BXADMYPMQHOHAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride” is a derivative of 1,2,4-triazole . The 1,2,4-triazole ring is a popular scaffold in drug design due to its ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives, including “2-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride”, is characterized by the presence of a triazole ring. This ring tends to exhibit prototropic tautomerism, which is important for studying the chemical reactivity and interaction of drugs based on triazole with biomolecules in the human body .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and structural characterization of biologically active derivatives of 1,2,4 triazoles, including compounds structurally similar to the target chemical, have been conducted. These studies involve analyzing intermolecular interactions in the crystalline solid state and evaluating these interactions through computational methods (Shukla, Mohan, Vishalakshi, & Chopra, 2017).

Antimicrobial Activities

  • Some novel derivatives of 1,2,4-triazole have demonstrated antimicrobial activities. These compounds have been synthesized and tested for their effectiveness against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
  • Synthesis of triazole-thiazolidine clubbed heterocyclic compounds has been carried out, and these compounds have been screened for their antimicrobial behavior (Rameshbabu, Gulati, & Patel, 2019).

Pharmacological Properties

  • The pharmacological properties of 1,2,4-triazole derivatives, including their potential as antimicrobial, antifungal, anti-inflammatory, and central nervous system stimulants, have been investigated (Hlazunova, 2020).
  • The use of related compounds for hepatoprotective remedies in animals, as well as their antioxidant and immunostimulating agents, has been studied (Parchenko, Parhomenko, & Izdepsky, 2013).

Enzyme Inhibition

  • Azinane triazole-based derivatives have been synthesized and evaluated as effective inhibitors of enzymes like acetylcholinesterase, α-glucosidase, urease, lipoxygenase, and butyrylcholinesterase, indicating their potential in treating conditions like Alzheimer’s disease and diabetes mellitus (Asif, Kamal, Rehman, Rasool, & Akash, 2022).

Molecular Docking and Anticancer Properties

  • Studies involving molecular docking and analysis of anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole have been conducted, indicating potential in cancer treatment (Karayel, 2021).

properties

IUPAC Name

2-(4-methyl-1,2,4-triazol-3-yl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4.2ClH/c1-12-6-10-11-8(12)7-4-2-3-5-9-7;;/h6-7,9H,2-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXADMYPMQHOHAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2CCCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride
Reactant of Route 2
2-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride
Reactant of Route 3
2-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride
Reactant of Route 4
2-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride
Reactant of Route 5
2-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride
Reactant of Route 6
2-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride

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